molecular formula C15H24 B072527 Isolongifolene CAS No. 1135-66-6

Isolongifolene

Cat. No.: B072527
CAS No.: 1135-66-6
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-MHTVFEQDSA-N
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Description

Isolongifolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including those derived from pine trees. This compound is known for its distinctive woody aroma and is widely used in the fragrance industry. Its chemical structure is characterized by a tricyclic framework, which contributes to its unique properties.

Scientific Research Applications

Isolongifolene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Isolongifolene (ILF), a tricyclic sesquiterpene, primarily targets the mitochondrial function and oxidative stress pathways in cells . It has been reported to render neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in a cellular model .

Mode of Action

This compound interacts with its targets by attenuating cytotoxicity, oxidative stress, and mitochondrial dysfunction . It does this by down-regulating pro-apoptotic proteins like Bax and caspases-3, 6, 8, and 9, and up-regulating anti-apoptotic protein Bcl-2 .

Biochemical Pathways

This compound affects the PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways . It mitigates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by modulating these pathways . The AMPK-PGC1α pathway is particularly important in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects .

Result of Action

This compound has been shown to reduce serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, inflammatory factors IL-1β, IL-6, MCP-1, and TNF-α expression, MPO + inflammatory cell infiltration, MDA content, TUNEL-positive cell number, and cell apoptosis rate . It also increases cell viability, SOD and GSH activity, and the expression of anti-apoptotic protein Bcl-2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an AMPK inhibitor, compound C, significantly weakens the protective effect of this compound . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

Safety and Hazards

Isolongifolene is a flammable liquid and vapour . It is advised to avoid breathing vapours, mist, or gas, and to use personal protective equipment .

Future Directions

The market for Isolongifolene is expected to grow in the future, with applications in food flavoring, fragrances in personal care, and as a natural insecticide and pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isolongifolene can be synthesized from longifolene, another sesquiterpene. The isomerization of longifolene to this compound involves the use of acidic catalysts. One common method involves the use of sulfuric acid or other strong acids to facilitate the rearrangement of the molecular structure .

Industrial Production Methods: In industrial settings, this compound is often produced from turpentine oil, which is a byproduct of the paper and pulp industry. The process involves the distillation of turpentine oil to isolate longifolene, followed by its isomerization to this compound using acidic catalysts .

Chemical Reactions Analysis

Types of Reactions: Isolongifolene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Epoxidation: Peracids such as meta-chloroperoxybenzoic acid are typically used.

    Halogenation: Halogens like chlorine and bromine are used under controlled conditions.

Major Products:

    Isolongifolenone: Formed through oxidation.

    This compound epoxide: Formed through epoxidation.

    Halogenated this compound derivatives: Formed through halogenation.

Comparison with Similar Compounds

Isolongifolene is unique among sesquiterpenes due to its tricyclic structure and distinctive aroma. Similar compounds include:

This compound stands out due to its wide range of applications and its unique chemical structure, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Isolongifolene can be achieved through a multistep process involving several reactions. The starting material for this synthesis is alpha-pinene, which can be obtained from turpentine oil. The synthesis pathway involves the following steps:", "Starting Materials": ["alpha-pinene", "methyl magnesium bromide", "lithium aluminum hydride", "chromium oxide", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium sulfate", "water"], "Reaction": [ "Step 1: alpha-pinene is reacted with methyl magnesium bromide to form a Grignard reagent.", "Step 2: The Grignard reagent is then treated with lithium aluminum hydride to reduce the double bond and form a secondary alcohol.", "Step 3: The secondary alcohol is oxidized using chromium oxide to form a ketone.", "Step 4: The ketone is treated with sulfuric acid to form an intermediate compound.", "Step 5: The intermediate compound is treated with sodium hydroxide to form a carboxylic acid.", "Step 6: The carboxylic acid is reacted with acetic anhydride and glacial acetic acid to form an ester.", "Step 7: The ester is reduced using sodium borohydride and acetic acid to form a secondary alcohol.", "Step 8: The secondary alcohol is treated with hydrochloric acid to form a chloride.", "Step 9: The chloride is reacted with sodium borohydride to form a tertiary alcohol.", "Step 10: The tertiary alcohol is treated with sulfuric acid to form the final product, Isolongifolene.", "Step 11: The Isolongifolene is purified using sodium sulfate and water." ] }

CAS No.

1135-66-6

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1

InChI Key

CQUAYTJDLQBXCQ-MHTVFEQDSA-N

Isomeric SMILES

CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C

SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

17015-38-2
1135-66-6

Pictograms

Health Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

Over a period of 30 minutes 240 g (0.79 mol ) of Longifolene (1) (80% ex Indian oil of turpentine [a]D=+39.4°) were dropped into a heated solution (60 ° C.) of 90 g toluene and 10 g (0.07 tool ) BF3 -etherate. This was stirred at 100 ° C. for 3 hours, than cooled down to room temperature and neutralized. After drying above Na2SO4 the solvent was distilled at reduced pressure. A raw product of 198 g (of 70.2% according to GLC) remained.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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